![molecular formula C24H34O8 B1603326 (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid CAS No. 131749-24-1](/img/structure/B1603326.png)
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Overview
Description
The compound “(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid” is a chemical entity . It is also known as 17-Hydroxyandrostane-3-glucuronide . The compound is a subclass of sterol .
Molecular Structure Analysis
The molecular formula of the compound is C25H40O8 . The compound has a mass of 468.272±0 dalton . The compound’s canonical SMILES isCC12CCC (CC1CCC3C2CCC4 (C3CCC4O)C)OC5C (C (C (C (O5)C (=O)O)O)O)O
. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 448.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Pharmacokinetics and Drug Metabolism Studies
17Beta-Estradiol 3-Beta-D-Glucuronide is often used as a reference compound in pharmacokinetic studies to understand the metabolism of estrogens. It serves as a model to study how estrogenic drugs are metabolized into glucuronide conjugates in the body, which is crucial for drug development and safety assessments .
Saponin Synthesis
In organic chemistry, this glucuronide is applied in the synthesis of saponins, which are compounds with various medicinal properties. Its structure allows for regioselective modifications, making it a valuable starting material for creating diverse saponin molecules .
Safety and Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h10,13-21,23,26-28H,2-9H2,1H3,(H,29,30)/t13-,14+,15+,16-,17-,18-,19-,20+,21-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBYSZZUCBXGIH-BWMLPLRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609023 | |
Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
CAS RN |
131749-24-1 | |
Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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